molecular formula C9H11Cl2NO B13594859 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol

1-Amino-3-(2,5-dichlorophenyl)propan-2-ol

Cat. No.: B13594859
M. Wt: 220.09 g/mol
InChI Key: SAXDWNQLLIAHNZ-UHFFFAOYSA-N
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Description

1-Amino-3-(2,5-dichlorophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-(2,5-dichlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
  • 2-Amino-3-(2,5-dichlorophenyl)propan-1-ol
  • 1-Amino-3-(2,5-dichlorophenyl)sulfanylpropan-2-ol

Comparison: 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-3-(2,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2

InChI Key

SAXDWNQLLIAHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CN)O)Cl

Origin of Product

United States

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